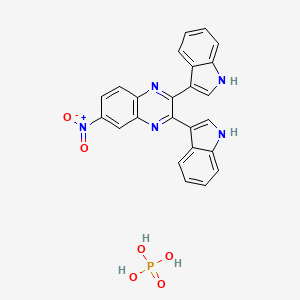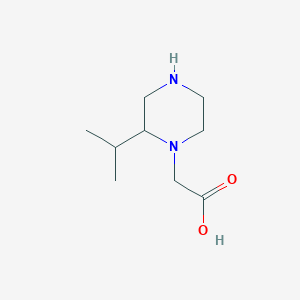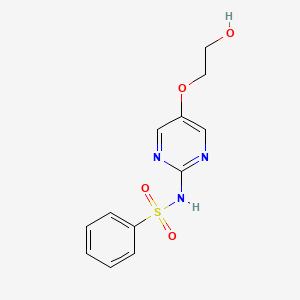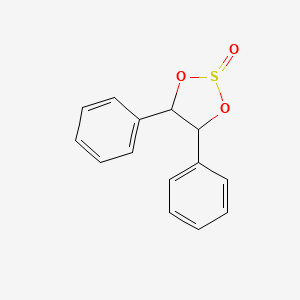
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two indole units and a nitroquinoxaline core. The presence of phosphoric acid further enhances its chemical properties, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline typically involves the electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. This reaction is often catalyzed by taurine in water, which serves as a green catalyst and solvent, respectively . The reaction conditions are optimized to achieve high yields and broad functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic substitution reactions using automated reactors. The use of green catalysts and solvents, such as taurine and water, is emphasized to minimize environmental impact and enhance sustainability.
化学反応の分析
Types of Reactions
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.
科学的研究の応用
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to bind to and inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s fluorescent properties are due to its ability to form complexes with metal ions, leading to changes in its electronic structure and emission characteristics .
類似化合物との比較
Similar Compounds
3,3’-bis(indolyl)methane: Known for its anticancer properties and use in drug development.
Tris(1H-indol-3-yl)methane: Investigated for its potential as a therapeutic agent in various diseases.
Vibrindole A: A natural product with significant biological activities.
Uniqueness
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline stands out due to its unique combination of indole units and a nitroquinoxaline core, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activities make it a valuable compound for various scientific research applications.
特性
CAS番号 |
923298-10-6 |
|---|---|
分子式 |
C24H18N5O6P |
分子量 |
503.4 g/mol |
IUPAC名 |
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid |
InChI |
InChI=1S/C24H15N5O2.H3O4P/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19;1-5(2,3)4/h1-13,25-26H;(H3,1,2,3,4) |
InChIキー |
IHCZGMVXDIPYNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)

![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)

![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
